Methyl 4-(2,5-dichlorophenyl)benzoate
Description
Methyl 4-(2,5-dichlorophenyl)benzoate is a substituted aryl benzoate ester featuring a methyl group at the para position of the benzoyl ring and chlorine atoms at the 2- and 5-positions of the phenyl ring. This compound belongs to a class of halogenated benzoates with applications in materials science, pharmaceuticals, and agrochemicals. Its structural and electronic properties are influenced by the steric and electronic effects of the chlorine substituents and the methyl group.
Properties
IUPAC Name |
methyl 4-(2,5-dichlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)12-8-11(15)6-7-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERJHAQJRYAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,5-dichlorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2,5-dichlorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dichlorophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often used for oxidizing esters to carboxylic acids.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 4-(2,5-dichlorophenyl)benzyl alcohol.
Oxidation: The major product is 4-(2,5-dichlorophenyl)benzoic acid.
Scientific Research Applications
Methyl 4-(2,5-dichlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2,5-dichlorophenyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The chlorine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and crystallographic properties of methyl 4-(2,5-dichlorophenyl)benzoate can be inferred through comparisons with its isomers, as summarized below:
Table 1: Structural Parameters of Dichlorophenyl 4-Methylbenzoate Derivatives
Key Observations:
Dihedral Angle Trends :
- The dihedral angle between the benzoyl and phenyl rings is highly sensitive to chlorine substitution patterns.
- Ortho-substituted derivatives (e.g., 2,6-dichloro) exhibit larger angles (~78°), likely due to steric hindrance between adjacent chlorine atoms and the ester group .
- Meta/para-substituted derivatives (e.g., 2,4- or 3,5-dichloro) show smaller angles (~48°), suggesting reduced steric strain and greater coplanarity .
Crystal Packing :
- 2,6-Dichlorophenyl 4-methylbenzoate forms zigzag chains stabilized by C–H···O and Cl···Cl interactions, driven by its high dihedral angle .
- 3,5-Dichlorophenyl 4-methylbenzoate adopts layered parallel arrays, facilitated by weaker van der Waals interactions due to its near-planar structure .
Synthesis and Characterization: All derivatives are synthesized via esterification of 4-methylbenzoic acid with substituted chlorophenols, followed by crystallization from ethanol . Purity is confirmed via melting point analysis, IR, and NMR spectroscopy, with single-crystal X-ray diffraction providing structural validation .
Implications for this compound
While direct data for the 2,5-dichloro isomer is absent, extrapolation from its analogs suggests:
- Dihedral Angle : The 2,5-substitution pattern (meta-para on the phenyl ring) may result in a dihedral angle closer to 48–55°, intermediate between the sterically hindered 2,6-isomer and the more planar 2,4/3,5-isomers.
- Packing Behavior : Reduced steric hindrance compared to 2,6-dichloro derivatives could favor layered or herringbone packing, akin to 3,5-dichloro analogs.
- Electronic Effects : The electron-withdrawing chlorine atoms may enhance thermal stability and influence reactivity in synthetic applications.
Biological Activity
Methyl 4-(2,5-dichlorophenyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H12Cl2O2. It consists of a benzoate moiety with a dichlorophenyl group at the para position. This structural configuration is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : Similar compounds have shown activity against enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical in metabolic pathways .
- Cell Growth Suppression : Studies have demonstrated that related compounds can suppress cell growth and enhance glucose uptake in specific cell lines, indicating potential applications in cancer therapy .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. The compound's structural characteristics suggest it may interact with microbial membranes or specific enzymatic pathways crucial for microbial survival.
Anticancer Potential
Several studies have explored the anticancer potential of similar benzoate derivatives. For instance, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could share similar properties .
Case Studies
- In Vitro Studies : Research conducted on structurally similar compounds demonstrated that they inhibited cell proliferation in various cancer cell lines. The results indicated a potential for this compound to be developed as an anticancer agent .
- Enzyme Interaction Studies : A study highlighted the binding affinity of related compounds to DHFR and enoyl ACP reductase. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
